Product packaging for Oxidronic(Cat. No.:CAS No. 1546-10-7)

Oxidronic

Cat. No.: B1171723
CAS No.: 1546-10-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oxidronic, also known as this compound, is a useful research compound. Its molecular formula is C4H5BN2O2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1546-10-7

Molecular Formula

C4H5BN2O2

Synonyms

Oxidronic

Origin of Product

United States

Nitrogen Containing Bisphosphonates N Bps :a Major Advancement in the Field Was the Discovery That Incorporating a Nitrogen Atom into the R2 Side Chain Dramatically Increases Antiresorptive Potency.nih.govpamidronate, with a Ch₂ch₂nh₂ Side Chain, Was an Early Example Demonstrating This Enhanced Efficacy.nih.govsubsequent N Bps, Such As Alendronate, Risedronate, and Zoledronate, Exhibit Potencies Up to 10,000 Times Greater Than First Generation Compounds.nih.govscispace.com

The in vitro efficacy of N-BPs correlates directly with their ability to inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. nih.govnih.gov FPPS is essential for the synthesis of isoprenoid lipids required for the post-translational modification (prenylation) of small GTP-binding proteins. nih.govaacrjournals.org These proteins are vital for osteoclast function and survival. Inhibition of FPPS disrupts these processes, leading to osteoclast inactivation. aacrjournals.org

Quantitative structure-activity relationship (QSAR) studies have further refined the understanding of the R2 chain's influence. For instance, small structural changes lead to significant improvements in potency. Adding one methylene (B1212753) group to the N-alkyl chain of Pamidronate to form Alendronate increases its potency approximately tenfold. scispace.com The structure of the nitrogen-containing group is also critical; heterocyclic rings containing nitrogen, as seen in Risedronate (a pyridinyl ring) and Zoledronate (an imidazole (B134444) ring), confer the highest potency. scispace.com

The following table summarizes the structure-activity relationships for several key (hydroxymethylene)diphosphonic acid analogues, highlighting the impact of the R2 side chain on relative in vitro potency against bone resorption.

Interactive Table: Structure and Relative Potency of HMDP Analogues

CompoundR1 GroupR2 Side Chain StructureNitrogen-ContainingRelative Potency (Etidronate = 1)
Etidronate-OH-CH₃No1
Pamidronate-OH-(CH₂)₂-NH₂Yes100
Alendronate-OH-(CH₂)₃-NH₂Yes1,000
Ibandronate-OH-(CH₂)₂-N(CH₃)(C₅H₁₁)Yes5,000 - 10,000
Risedronate-OH-CH₂-(3-pyridinyl)Yes10,000
Zoledronate-OH-CH₂-(1H-imidazol-1-yl)Yes>10,000

Data compiled from multiple sources indicating relative potencies. nih.govscispace.com

Advanced Analytical Characterization of Hydroxymethylene Diphosphonic Acid

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental to the detailed characterization of (hydroxymethylene)diphosphonic acid, offering a non-destructive means to probe its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of (hydroxymethylene)diphosphonic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the connectivity and chemical environment of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in defining the organic backbone of (hydroxymethylene)diphosphonic acid.

¹H NMR: In Deuterium oxide (D₂O), the ¹H NMR spectrum of the disodium (B8443419) salt of (hydroxymethylene)diphosphonic acid typically shows a triplet for the methylene (B1212753) proton (-CH₂-) at approximately 3.92 ppm. google.com This splitting pattern arises from the coupling with the two neighboring phosphorus atoms. Another source indicates a doublet for the methylene proton at 4.5 ppm in D₂O, with a coupling constant (J) of 16.0 Hz. google.com The variation in chemical shift and multiplicity can be attributed to differences in experimental conditions such as pH and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. A reported ¹³C NMR spectrum shows a signal at 122.3 ppm, attributed to the methylene carbon. google.com This downfield shift is characteristic of a carbon atom bonded to electronegative oxygen and phosphorus atoms.

Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Solvent Reference
¹H3.92Triplet16.1D₂O google.com
¹H4.5Doublet16.0D₂O google.com
¹³C122.3Not specifiedNot specifiedNot specified google.com
³¹P NMR for Phosphorus Environment Characterization

Phosphorus-31 (³¹P) NMR is a highly sensitive and specific technique for analyzing phosphorus-containing compounds like (hydroxymethylene)diphosphonic acid. mdpi.com It offers a wide chemical shift range and high natural abundance, leading to clear and well-resolved spectra. mdpi.com

The ³¹P NMR spectrum of the disodium salt of (hydroxymethylene)diphosphonic acid in D₂O shows a singlet at approximately 14.90 ppm. google.com Another study reports a chemical shift of 14.83 ppm for the dipotassium (B57713) salt in the same solvent. google.com The presence of a single peak indicates that the two phosphorus atoms in the molecule are chemically equivalent. The chemical shift value is characteristic of phosphonate (B1237965) groups in this type of chemical environment. The technique is so reliable that it has been used to quantify hydroxyethyl (B10761427) diphosphonic acid in industrial water samples. mdpi.comresearchgate.net

Nucleus Chemical Shift (δ) ppm Multiplicity Solvent Reference
³¹P14.90SingletD₂O google.com
³¹P14.83Not specifiedD₂O google.com
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between different atoms within a molecule, which is particularly useful for complex structures. researchgate.netemerypharma.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the methylene protons and the phosphorus atoms, although this is often inferred from the 1D ¹H spectrum. emerypharma.com

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): An HMQC or HSQC spectrum correlates the chemical shifts of directly bonded protons and carbons. For (hydroxymethylene)diphosphonic acid, this would show a correlation peak between the methylene proton signal (~3.9-4.5 ppm) and the methylene carbon signal (~122.3 ppm), definitively linking these two nuclei.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals longer-range couplings (typically over 2-3 bonds). In the case of (hydroxymethylene)diphosphonic acid, an HMBC spectrum would be crucial for confirming the connectivity between the methylene protons/carbon and the phosphorus atoms. One would expect to see correlation peaks between the proton signal and the phosphorus signal, as well as between the carbon signal and the phosphorus signal.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule.

For the disodium salt of (hydroxymethylene)diphosphonic acid, an electrospray ionization (ESI) HRMS analysis in negative ion mode has shown a peak at an m/z (mass-to-charge ratio) of 448.8580, corresponding to the [2M-Na]⁻ ion, where M is the disodium salt. google.com For the dipotassium salt, a peak at m/z 496.7852, corresponding to the [2M-K]⁻ ion, has been observed. google.com These dimeric ions are commonly observed in ESI-MS. The high precision of the mass measurement confirms the elemental composition of the detected ions.

Ion Observed m/z Ionization Mode Reference
[2M-Na]⁻ (M = Disodium salt)448.8580ESI-Negative google.com
[2M-K]⁻ (M = Dipotassium salt)496.7852ESI-Negative google.com
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of molecules by fragmenting precursor ions and analyzing the resulting product ions. mdpi.com For (hydroxymethylene)diphosphonic acid, electrospray ionization (ESI) is a common method to generate gas-phase ions of the molecule, which can then be subjected to MS/MS analysis. nih.govresearchgate.net This technique is crucial for confirming the molecular structure and can help in identifying related substances in a sample. nih.gov

Studies on similar 1-hydroxymethylene-1,1-bisphosphonic acids (HMBPs) have detailed their fragmentation patterns in both positive and negative ion modes, providing a blueprint for the structural confirmation of oxidronic acid. nih.govresearchgate.net In positive ion mode, fragmentation is typically characterized by the elimination of water and phosphorus-containing fragments. nih.govresearchgate.net In negative ion mode, characteristic losses include water (H₂O) and fragments corresponding to HPO₂. nih.gov These specific fragmentation patterns serve as structural fingerprints, allowing for unambiguous identification. nih.gov The analysis can be performed by coupling mass spectrometry with a separation technique like ion chromatography (IC-MS/MS), which provides a rapid, sensitive, and specific method for determination. nih.gov

Table 1: Representative MS/MS Fragmentation Patterns for (Hydroxymethylene)diphosphonic Acid Analogues

Ion Mode Precursor Ion (m/z) Key Fragment Ions (m/z) Description of Neutral Loss
Negative [M-H]⁻ [M-H-H₂O]⁻ Loss of water
Negative [M-H]⁻ [M-H-HPO₂]⁻ Loss of metaphosphorous acid
Negative [M-H]⁻ [PO₃]⁻, [PO₂]⁻ Cleavage of phosphonic acid groups researchgate.net
Positive [M+H]⁺ [M+H-H₂O]⁺ Loss of water nih.govresearchgate.net

This table is generated based on typical fragmentation patterns observed for bisphosphonates and may be representative for this compound acid.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. mt.com IR spectroscopy relies on the absorption of infrared radiation by molecules at frequencies corresponding to their natural vibrations, particularly for bonds with strong dipole moments. mt.com Raman spectroscopy involves the inelastic scattering of monochromatic light and is more sensitive to non-polar bonds and symmetric vibrations. mt.com

For (hydroxymethylene)diphosphonic acid, these techniques can confirm the presence of its key functional groups. The IR spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H), carbon-phosphorus (C-P), and phosphonic acid (P=O, P-O-H) groups. libretexts.orglibretexts.org The O-H stretching vibration from the hydroxyl group and the P-O-H groups typically appears as a very broad and strong band in the high-frequency region of the spectrum. libretexts.orgspectroscopyonline.com

Table 2: Expected Vibrational Modes for (Hydroxymethylene)diphosphonic Acid

Functional Group Vibrational Mode Typical IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹)
O-H (Alcohol & Acid) Stretching 3600-2500 (very broad) libretexts.org 3600-2500
C-H Stretching 3000-2850 libretexts.org 3000-2850
P=O Stretching 1250-1150 1250-1150
P-O-H Bending 1440-1395 libretexts.org Not typically prominent
C-O Stretching 1320-1210 libretexts.org Not typically prominent

This table presents generally accepted ranges for the indicated functional groups.

Chromatographic Methods for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. diva-portal.org For a polar and acidic compound like this compound acid, specific HPLC modes are required for effective analysis.

Reverse-Phase and Ion-Exchange HPLC for Purity and Quantitative Analysis

Reverse-phase HPLC (RP-HPLC) is a widely used technique, but it presents challenges for highly polar compounds like this compound acid, which may have little retention on standard C18 columns. waters.com To overcome this, ion-pairing chromatography can be employed. This method adds an ion-pairing agent (e.g., tetrabutylammonium (B224687) bromide) to the mobile phase, which forms a neutral ion pair with the charged analyte, thereby increasing its retention on the non-polar stationary phase. nih.govdownstreamcolumn.com

Ion-exchange chromatography (IEC) is another powerful technique for separating ionic compounds. nih.govresearchgate.net Anion-exchange chromatography is particularly suitable for acidic compounds like this compound acid. In this method, the stationary phase contains positively charged functional groups that attract and retain the negatively charged analyte. The analyte is then eluted by changing the pH or increasing the concentration of a competing ion in the mobile phase. researchgate.net Mixed-mode columns that combine reverse-phase and anion-exchange functionalities have also been developed to improve the retention and separation of polar acidic analytes. waters.comnih.gov

Quantitative analysis is performed by creating a calibration curve from the peak areas of standard solutions of known concentrations. diva-portal.orgjapsonline.com The concentration of this compound acid in a sample can then be determined by comparing its peak area to the calibration curve. oiv.int

Table 4: Example HPLC Conditions for Phosphonate Analysis

Method Column Type Mobile Phase Detection
Ion-Pair RP-HPLC Reversed-Phase Polymer nih.gov Bicarbonate solution (pH 8.3), tetrabutylammonium bromide, acetonitrile (B52724) nih.gov UV at 260 nm (after complexation with Fe(III)) nih.gov
Ion-Exchange (IC) IonPac AS14A (Anion Exchange) researchgate.net 80 mmol/L NaOH solution researchgate.net Suppressed Conductivity researchgate.net
Chiral HPLC for Enantiomeric Purity Determination (if applicable)

The carbon atom in (hydroxymethylene)diphosphonic acid that is bonded to the hydroxyl group and the two phosphonic acid groups is a chiral center. This means the molecule can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, determining the enantiomeric purity of a chiral drug is crucial. windows.net

Chiral HPLC is the primary method for separating and quantifying enantiomers. koreascience.kr This can be achieved in two main ways:

Direct Method: Using a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to their separation. Crown ethers are a type of CSP that have been shown to be effective for resolving primary amines after forming an ammonium (B1175870) ion in an acidic mobile phase. nih.gov

Indirect Method: Derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. eijppr.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. eijppr.com

The choice of method depends on factors like the availability of a suitable CSP or derivatizing agent. eijppr.com For this compound acid, a direct method using a CSP designed for acidic compounds or an indirect method involving derivatization of the hydroxyl or phosphonic acid groups could be developed to assess its enantiomeric purity. The resolution between the enantiomer peaks must be sufficient (typically >1.5) to ensure accurate quantification. windows.net

Gas Chromatography (GC) (for volatile derivatives)

Direct analysis of (hydroxymethylene)diphosphonic acid by gas chromatography (GC) is not feasible due to its low volatility and high polarity, stemming from the presence of hydroxyl and phosphonic acid functional groups. osti.gov To enable GC analysis, a crucial step of chemical derivatization is required to convert the non-volatile analyte into a more volatile form. osti.govnih.gov This process modifies the functional groups, reducing their polarity and increasing their vapor pressure, making them suitable for passage through a GC system.

Common derivatization techniques applicable to phosphonic acids like this compound acid include silylation and esterification (e.g., methylation or benzylation). osti.govresearchgate.net

Silylation: This is a widely used method where active hydrogens in the hydroxyl and phosphonic acid groups are replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.netoup.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are effective for this purpose. oup.commdpi.com The reaction with BSTFA and TMCS can produce derivatives like the 3-TMS derivative of (aminomethyl)phosphonic acid (AMPA), a related compound, which is amenable to GC-MS analysis. oup.com

Esterification: This involves converting the phosphonic acid groups into esters, such as methyl or benzyl (B1604629) esters. Methylation can be achieved using reagents like diazomethane (B1218177) or trimethyloxonium (B1219515) tetrafluoroborate. osti.govresearchgate.net Benzylation, using reagents like benzyl bromide or benzyl trichloroacetimidates, is another effective strategy. osti.govnih.gov These derivatization reactions create more volatile compounds that can be readily analyzed by GC, often coupled with mass spectrometry (GC-MS) for definitive identification. osti.govnih.gov

The selection of the derivatization reagent and reaction conditions (e.g., temperature, time, solvent) is critical and must be optimized to ensure a high yield of a stable derivative for accurate and reproducible analysis. oup.commdpi.comnih.gov

Table 1: Common Derivatization Approaches for GC Analysis of Phosphonic Acids

Derivatization MethodTypical Reagent(s)Target Functional Group(s)Resulting Derivative
SilylationBSTFA, MSTFA, TMCS-OH, -P(O)(OH)₂Trimethylsilyl (TMS) ether/ester
MethylationDiazomethane, TMO·BF₄, TMPAH-P(O)(OH)₂Methyl ester
BenzylationBenzyl bromide, Benzyl trichloroacetimidate-P(O)(OH)₂Benzyl ester
Acylation/EsterificationTrifluoroacetic anhydride (B1165640) (TFAA) / Diazo-n-butane-NH₂, -P(O)(OH)₂N-trifluoroacetyl, n-butyl ester

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, phosphorus, etc.) within a compound. This data is crucial for verifying the empirical formula and confirming the stoichiometric composition and purity of a synthesized compound like (hydroxymethylene)diphosphonic acid.

For this compound acid in its acidic form, the molecular formula is CH₆O₇P₂. drugfuture.comnih.govnaturalproducts.net The corresponding theoretical elemental composition has been determined, providing a benchmark for experimental verification. drugfuture.com Similarly, its common salt form, disodium oxidronate, has a distinct molecular formula of CH₄Na₂O₇P₂ and a different elemental composition due to the replacement of two acidic protons with sodium ions. drugfuture.comsceti.co.jp

The precise elemental makeup underscores the high proportion of oxygen and phosphorus, which is characteristic of the diphosphonate structure.

Table 2: Stoichiometric Composition of this compound Acid and its Disodium Salt

PropertyThis compound AcidDisodium Oxidronate
Molecular FormulaCH₆O₇P₂ drugfuture.comCH₄Na₂O₇P₂ drugfuture.com
Molecular Weight (g/mol)192.00 drugfuture.com235.97 drugfuture.com
Carbon (C) %6.26 drugfuture.com5.09 drugfuture.com
Hydrogen (H) %3.15 drugfuture.com1.71 drugfuture.com
Oxygen (O) %58.33 drugfuture.com47.46 drugfuture.com
Phosphorus (P) %32.26 drugfuture.com26.25 drugfuture.com
Sodium (Na) %N/A19.49 drugfuture.com

Advanced Solid-State Characterization Techniques

The solid-state properties of a compound, including its crystal structure, polymorphism, and particle morphology, are critical attributes. Advanced analytical techniques provide detailed insights into these characteristics.

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism

Polymorphism , the ability of a compound to exist in more than one crystal form, is a known phenomenon for bisphosphonates. pharmgkb.orgnih.gov Different polymorphs of the same compound can exhibit distinct physical properties. While the crystal polymorphism of this compound acid has been noted, detailed studies remain limited in the published literature. pharmgkb.org Genetic polymorphisms in genes related to the bisphosphonate pathway have been studied to understand variable patient responses to treatments involving compounds like etidronate. pharmgkb.orgnih.govpharmgkb.orgnih.gove-jbm.org

XRD analysis is instrumental in identifying these different crystalline forms. For instance, in studies of related bisphosphonates, XRD has been used to:

Characterize the crystal structure of newly synthesized metal-bisphosphonate complexes. researchgate.netrsc.org

Identify the formation of specific amine salts of (1-hydroxyethylidene)diphosphonic acid. researchgate.net

Analyze changes in the crystal structure of hydroxyapatite (B223615) after interaction with bisphosphonates. mdpi.com

Table 3: Principles of X-ray Diffraction (XRD) in Material Characterization

ConceptDescriptionInformation Gained
Crystalline StructureThe ordered three-dimensional arrangement of atoms, ions, or molecules in a crystal.Atomic coordinates, bond lengths, bond angles, unit cell parameters. researchgate.net
PolymorphismThe existence of a solid material in more than one crystalline form.Identification and differentiation of distinct crystal phases. pharmgkb.org
Amorphous MaterialA solid that lacks the long-range order characteristic of a crystal.Presence of non-crystalline (amorphous) content, indicated by broad humps instead of sharp peaks in the diffraction pattern. acta-microscopica.org

Electron Microscopy (SEM, TEM) for Morphological and Nanoscale Features

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the micro- and nanoscale features of materials. They provide direct imaging of particle size, shape (morphology), and surface topography, which are properties that XRD cannot determine.

Scanning Electron Microscopy (SEM): SEM is widely used to obtain high-resolution images of the surface of a sample. In the context of bisphosphonates, SEM has been employed to:

Characterize the morphology of bisphosphonate-containing materials, such as zeolites intended for drug delivery. researchgate.net

Observe pathological changes and demineralization in bone tissue after treatment with bisphosphonates. researchgate.net

Analyze the surface of bone after resorption, providing a visual complement to other analytical methods. nih.gov

Study the morphology of necrotic bone, revealing significant damage and changes in tissue structure compared to healthy bone. acta-microscopica.org

Transmission Electron Microscopy (TEM): TEM provides even higher resolution than SEM and is used to examine the internal structure of a sample. mdpi.com Ultrathin sections of a sample are required, through which a beam of electrons is transmitted. mdpi.comresearchgate.net Applications relevant to bisphosphonates include:

Investigating the phagocytosis of hydroxyapatite particles (with and without bisphosphonates) by macrophages to understand cellular interactions. capes.gov.br

Observing ultrastructural changes within cells, such as osteoclasts, after exposure to bisphosphonates, revealing effects on cellular components like the ruffled border. researchgate.net

Analyzing the effects of bisphosphonates on the ultrastructure of soft tissues, such as the tongue's mucosa, where it has been shown to cause mild lesions and disorganization of desmosomes. nih.gov

Together, SEM and TEM provide a comprehensive understanding of the physical form and structure of (hydroxymethylene)diphosphonic acid and its interaction with biological and non-biological materials from the micrometer to the sub-nanometer scale.

Table 4: Comparison of Electron Microscopy Techniques

TechniquePrimary InformationSample RequirementTypical Application
Scanning Electron Microscopy (SEM)Surface topography, morphology, composition (with EDS)Conductive or coated solid sampleImaging particle shape and surface texture. acta-microscopica.orgresearchgate.netresearchgate.net
Transmission Electron Microscopy (TEM)Internal structure, crystallography, morphologyElectron-transparent thin sections (<100 nm)Visualizing internal cell structures and nanoparticles. researchgate.netcapes.gov.brnih.gov

Molecular and Cellular Mechanism Investigations of Hydroxymethylene Diphosphonic Acid in Vitro/ex Vivo

Interactions with Biomineral Surfaces and Components

The primary mechanism associated with (hydroxymethylene)diphosphonic acid involves its strong interaction with calcium-based biominerals, most notably hydroxyapatite (B223615), the principal inorganic component of bone. atamanchemicals.com

(Hydroxymethylene)diphosphonic acid exhibits a significant binding affinity for hydroxyapatite (HAP) crystals. This interaction is characterized by the phosphonate (B1237965) groups of the molecule chelating with calcium ions on the crystal surface. atamanchemicals.comthwater.net The strength of this binding is a critical factor in its biological activity, as it governs the molecule's localization to bone surfaces.

Studies comparing various bisphosphonates have revealed differences in their mineral binding affinities, which may influence their biological and pharmacological properties. nih.gov Using methods like fast performance liquid chromatography with HAP columns, researchers can quantify these differences. nih.gov Kinetic studies on HAP crystal growth have been used to calculate affinity constants (KL) for several bisphosphonates, providing a relative measure of their binding strength. researchgate.net Under conditions designed to simulate the physiological environment of bone, etidronate (oxidronic acid) demonstrated a distinct binding affinity compared to other bisphosphonates. researchgate.net

Comparative Binding Affinity of Bisphosphonates to Hydroxyapatite researchgate.net
BisphosphonateRelative Binding Affinity Rank Order (Strongest to Weakest)
Zoledronate1
Alendronate2
Ibandronate3
Risedronate4
Etidronate (this compound Acid)5
Clodronate6

The interaction of (hydroxymethylene)diphosphonic acid with hydroxyapatite surfaces is defined by its adsorption and desorption kinetics. The process is characterized as chemisorption, indicating a strong, chemical-based adhesion to the mineral surface. atamanchemicals.comnih.gov This strong adsorption is a primary mechanism for its removal from the aqueous phase and its localization on inorganic substrates. santos.com

Kinetic studies of adsorption and desorption often reveal a two-stage process: an initial, rapid phase followed by a much slower secondary phase. ekb.eg The initial fast stage is attributed to the immediate binding of the molecule to available sites on the biomineral surface. ekb.eg The subsequent slow stage may involve the gradual diffusion and integration of the molecule into the mineral matrix. ekb.eg The adsorption is considered very strong, and desorption is a slow process. santos.comsapub.org This strong binding and slow release are consistent with the compound's persistent effects on bone structure.

Enzyme Inhibition and Allosteric Modulation Studies (In Vitro)

Investigations have explored the potential for (hydroxymethylene)diphosphonic acid to act as an enzyme inhibitor.

Recent research has identified (hydroxymethylene)diphosphonic acid as a potential inhibitor of enzymes in pathogenic organisms. In a structure-based virtual screening of FDA-approved drugs, this compound acid was identified as a top candidate compound against Glucose-inhibited division protein B (GidB) from Mycobacterium tuberculosis. researchgate.net GidB is an enzyme that methylates ribosomal RNA, and its inhibition is a potential strategy against tuberculosis. researchgate.netnih.gov

Molecular docking simulations suggest that this compound acid can bind to the catalytic site of the GidB enzyme. researchgate.net The proposed mechanism involves the formation of stable interactions within the binding pocket, which could interfere with the enzyme's normal function. researchgate.net While mutations in the GidB gene are known to confer resistance to antibiotics like streptomycin, targeting this enzyme with novel inhibitors like this compound acid represents a potential avenue for new therapeutic strategies. researchgate.netnih.gov

Enzyme Inhibition Profile of this compound Acid
Enzyme TargetOrganismKey FindingsReference
Glucose-inhibited division protein B (GidB)Mycobacterium tuberculosisIdentified as a potential inhibitor through virtual screening and molecular docking studies. researchgate.net Binds to the catalytic site. researchgate.net researchgate.net

Enzyme kinetic studies are essential for characterizing the precise mechanism of inhibition. americanpeptidesociety.org These studies measure reaction rates under varying substrate and inhibitor concentrations to determine key parameters like the Michaelis constant (Km) and maximum velocity (Vmax). americanpeptidesociety.orgcreative-enzymes.com The type of inhibition—whether competitive, non-competitive, or uncompetitive—can be determined by analyzing how these parameters change in the presence of the inhibitor. americanpeptidesociety.orgcreative-enzymes.com

Competitive inhibition occurs when the inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Km but does not change Vmax. creative-enzymes.comchemguide.co.uk

Non-competitive inhibition involves the inhibitor binding to an allosteric site, which is a site other than the active site. This reduces Vmax without affecting Km. creative-enzymes.combgc.ac.in

While the docking studies for this compound acid and GidB provide a structural hypothesis for inhibition, detailed kinetic studies would be required to confirm the mechanism and quantify the potency of this interaction. researchgate.net Such experiments would involve measuring the rate of the GidB-catalyzed reaction in the presence of varying concentrations of this compound acid to determine its effect on Km and Vmax. openbiochemistryjournal.com

Receptor Binding Affinity and Specificity (In Vitro/Ex Vivo Cellular Models)

The primary binding target for (hydroxymethylene)diphosphonic acid is not a classical cell surface receptor that initiates a signaling cascade. nih.gov Instead, its biological activity is overwhelmingly attributed to its high affinity for the inorganic mineral matrix of bone, specifically hydroxyapatite. nih.gov This binding is highly specific to calcified tissues.

However, some evidence suggests a broader interaction with extracellular matrix components. In vitro studies have shown that technetium-99m labeled (hydroxymethylene)diphosphonic acid can bind to particles of human articular cartilage and collagen, in addition to cortical bone. nih.gov This indicates that the molecule's binding is not exclusively limited to hydroxyapatite and may involve other mechanisms of attraction to tissue components. nih.gov This interaction with components of the extracellular matrix is distinct from the specific, high-affinity binding typically observed between a ligand and a cellular protein receptor. frontiersin.orgnih.gov

Quantification of Binding to Target Receptors

The principal molecular target for non-nitrogen-containing bisphosphonates is not a traditional receptor but rather intracellular ATP-dependent enzymes. However, the initial and defining interaction is the compound's strong binding to hydroxyapatite, the mineral component of bone. This binding is a physicochemical process of chemisorption to calcium phosphate (B84403) surfaces. nih.gov

When complexed with technetium-99m (99mTc), as is common in bone scintigraphy, oxidronate localizes to areas of active bone formation and resorption. This localization is driven by its binding to hydroxyapatite crystals. In vitro studies have shown that 99mTc-labeled (hydroxymethylene)diphosphonic acid binds not only to cortical bone but also to particles of human articular cartilage. nih.govpharmacompass.com This suggests that the binding mechanism may involve more than simple ionic attraction to calcium cations, pointing to more complex interactions with the bone matrix components. nih.govpharmacompass.com

The biological activity of bisphosphonates is contingent upon their concentration in the bone microenvironment. The affinity for hydroxyapatite ensures that high local concentrations are achieved and maintained at sites of bone turnover.

Table 1: Binding Characteristics of (Hydroxymethylene)diphosphonic Acid

Target/Binding Partner System/Assay Type Finding
Hydroxyapatite Crystals In Vitro Chemisorption Strong binding affinity; inhibits formation and dissolution of crystals. tandfonline.com
Cortical Bone Particles In Vitro Binding Assay Binds effectively, facilitating localization in skeletal tissue. nih.govpharmacompass.com
Articular Cartilage In Vitro Binding Assay Unexpected binding observed, suggesting complex interactions. nih.govpharmacompass.com

Elucidation of Ligand-Receptor Complex Formation

The "receptor" for this compound acid in the context of bone is the mineralized matrix itself. The P-C-P backbone of the bisphosphonate structure is a key feature, mimicking the structure of endogenous pyrophosphate. tandfonline.com This allows it to integrate into the bone surface. The interaction is primarily an adsorption process where the phosphonate groups chelate calcium ions within the hydroxyapatite lattice. nih.govatamanchemicals.com

Once internalized by osteoclasts, non-nitrogenous bisphosphonates like this compound acid are metabolized into non-hydrolyzable ATP analogues. These molecules then compete with ATP for binding to various intracellular enzymes. This binding disrupts normal cellular function, leading to osteoclast apoptosis. While specific structural data for oxidronate-enzyme complexes are not as prevalent as for nitrogen-containing bisphosphonates, the mechanism is understood to involve the formation of these cytotoxic ATP analogues which inhibit mitochondrial function.

Cellular Uptake and Intracellular Localization Studies (In Vitro Cell Lines)

Mechanistic Pathways of Cellular Internalization

The cellular uptake of bisphosphonates by osteoclasts is a critical step in their mechanism of action. Osteoclasts are specialized cells responsible for bone resorption. During this process, they create an acidic microenvironment to dissolve the bone mineral. As the drug-laden bone matrix is dissolved, the bisphosphonate is released and subsequently internalized by the osteoclast. tandfonline.com

The primary mechanism for the uptake of bisphosphonates is thought to be fluid-phase endocytosis (pinocytosis). tandfonline.com The drug, being highly concentrated in the resorption lacuna, is engulfed by the osteoclast's ruffled border. Unlike receptor-mediated endocytosis, this process is less specific. The efficiency of uptake is directly related to the resorption activity of the osteoclast; the more bone it resorbs, the more drug it internalizes.

Subcellular Distribution and Compartmentalization

Once inside the cell, the distribution of bisphosphonates is a key determinant of their cytotoxic effect. Studies on various cell lines, including cancer cells and immune cells, provide insights into the subcellular journey of internalized molecules.

Generally, molecules taken up by endocytosis are initially found within endosomes. These endosomes mature and often fuse with lysosomes, which are acidic organelles containing digestive enzymes. mdpi.comnih.gov It has been reported that basic compounds can become sequestered in the acidic environment of late endosomes and lysosomes. mdpi.com While this compound acid is acidic, its subcellular trafficking would follow this general endo-lysosomal pathway.

For non-nitrogen-containing bisphosphonates, the ultimate site of action is the cytoplasm and mitochondria, where they interfere with ATP-dependent metabolic pathways. The compound must therefore escape the endo-lysosomal compartment to exert its effect. The exact mechanisms of this endosomal escape are not fully elucidated but are crucial for the drug's activity.

Table 2: Subcellular Localization Patterns in In Vitro Cell Models

Cell Line Type Nanoparticle/Compound Observed Localization Implication
Cancer Cell Lines (MCF-7, HeLa) Cationic Carbon Dots Accumulation in cytoplasm, endo/lysosomes, mitochondria, and Golgi apparatus. mdpi.com Demonstrates common pathways for nanoparticle trafficking.
Breast Cancer Cell Lines (MDA-MB-231, etc.) Anti-BMP Antibody Localization within late endosomes and lysosomes. nih.gov Highlights the role of the lysosomal compartment in processing internalized substances.

Investigation of Non-Covalent Interactions within Biological Systems

Non-covalent interactions are fundamental to the structure and function of biological macromolecules and their interactions with ligands. slideshare.netvscht.cz These forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces, govern everything from protein folding to drug-target binding. slideshare.netvscht.cz

Hydrogen Bonding Networks

Hydrogen bonds are critical non-covalent interactions that stabilize biological structures and mediate molecular recognition. mdpi.com They are formed between a hydrogen atom covalently bonded to an electronegative atom (donor) and another electronegative atom (acceptor). rsc.org

In the context of this compound acid, hydrogen bonding plays a significant role in its interaction with both its primary target (hydroxyapatite) and its intracellular enzymatic targets.

Interaction with Hydroxyapatite: The hydroxyl (-OH) group and the phosphonate groups (-PO(OH)₂) of this compound acid can act as both hydrogen bond donors and acceptors. This allows for the formation of a complex hydrogen-bonding network with the phosphate and hydroxide (B78521) ions present on the surface of hydroxyapatite crystals, strengthening its adherence to the bone matrix.

Interaction with Enzymes: Once inside the cell, the ATP analogues formed from this compound acid inhibit enzymes through competitive binding. This binding is stabilized by a network of non-covalent interactions within the enzyme's active site. Hydrogen bonds form between the phosphonate and hydroxyl groups of the drug molecule and the amino acid residues of the enzyme's ATP-binding pocket. These networks are crucial for the tight binding and inhibitory activity of the drug. nih.govnih.gov

The study of how hydrogen-bonding networks stabilize transition states in catalysis provides a model for understanding how these forces can lock an inhibitor into the active site of an enzyme, preventing its normal function. nih.gov

Computational Chemistry and in Silico Modeling of Hydroxymethylene Diphosphonic Acid

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict how a ligand, such as oxidronic acid, binds to a protein's active site. nutricion.orgwikipedia.org This method helps in understanding the binding mode and affinity, which are crucial for its biological function. nutricion.org The process involves generating various conformations of the ligand and positioning them within the protein's binding pocket to find the most energetically favorable orientation. nih.govresearchgate.net

Molecular docking simulations predict the preferred orientation (pose) of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding affinity or docking score (e.g., in kcal/mol). researchgate.netjmbfs.org For bisphosphonates, the primary biological target is often farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate (B85504) pathway. nih.govconicet.gov.ar Docking studies on nitrogen-containing bisphosphonates (N-BPs) against human FPPS (hFPPS) have revealed specific binding modes within the enzyme's active site. nih.gov These simulations calculate the binding energy for each pose, with lower energy values typically indicating a more stable and likely interaction. jmbfs.org For instance, docking studies on various organic acids and phytochemicals have reported binding energies that correlate with their inhibitory potential. researchgate.netjmbfs.org While specific binding affinity values for this compound acid with various proteins are not extensively published in comparative studies, the principles derived from related bisphosphonates provide a strong framework for predicting its interactions.

Table 1: Example of Molecular Docking Results for Related Compound Classes This table is illustrative, based on typical data from docking studies of inhibitors against protein targets.

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Reference Principle
Nitrogen-Containing BisphosphonatesFarnesyl Pyrophosphate Synthase (FPPS)-8.0 to -10.5 nih.gov
Phytochemicals (e.g., Myricetin)Viral Envelope Proteins-8.37 researchgate.net
Organic Acids (e.g., Kynurenic Acid)Human Ferritin-133.39 (Atomic Contact Energy) jmbfs.org

The active site of an enzyme contains specific amino acid residues that form temporary bonds with the substrate to facilitate a chemical reaction. wikipedia.org Docking analyses provide a detailed map of these interactions. For bisphosphonates binding to hFPPS, several key interactions have been identified through computational studies. nih.gov These interactions are typically a combination of:

Hydrogen Bonds: These are crucial for the specificity and stability of the ligand-protein complex. The phosphonate (B1237965) groups of bisphosphonates are key participants in hydrogen bonding. nih.gov

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein's active site. researchgate.netnih.gov

Cation-π Interactions: In nitrogen-containing bisphosphonates, the positively charged nitrogen can interact with aromatic residues in the active site. nih.gov

Studies on N-BPs have shown that their phosphonate groups form hydrogen bonds with key residues in the active site of FPPS. nih.gov The specific amino acids involved are critical for the binding and inhibitory action of these compounds. biologiachile.cl Though this compound acid lacks the nitrogen side chain of N-BPs, its two phosphonate groups and the hydroxyl group are predicted to be primary sites for forming strong hydrogen bonds with polar and charged residues within a target protein's active site. researchgate.net

Table 2: Common Interacting Residues and Interaction Types for Bisphosphonates This table summarizes typical interactions identified in docking studies of bisphosphonates with target enzymes like FPPS.

Interaction TypeFunctional Group on LigandPotential Interacting Amino Acid ResiduesReference Principle
Hydrogen BondingPhosphonate groups (-PO3H2), Hydroxyl group (-OH)Arginine, Lysine, Threonine, Tyrosine nih.govconicet.gov.ar
Electrostatic InteractionsPhosphonate groups (negatively charged)Positively charged residues (Lysine, Arginine), Metal ions (e.g., Mg2+) nih.gov
Hydrophobic InteractionsAlkyl backboneAlanine, Valine, Leucine, Isoleucine researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By simulating these movements, MD provides insights into the dynamic behavior and conformational stability of molecules like this compound acid and their complexes with proteins. nih.govfrontiersin.org

MD simulations can model how a molecule behaves in different environments, such as in water or a solution mimicking biological conditions. These simulations reveal the molecule's flexibility, how it interacts with solvent molecules, and its preferred shapes or conformations. For a molecule like this compound acid, simulations in an aqueous environment would show the hydration shell and the hydrogen bonding patterns with water molecules. Studies on similar organic acids show that strong hydrogen bonds and electrostatic interactions with water molecules influence their diffusion and aggregation properties. mdpi.com The conformation of this compound acid is dynamic, with rotations possible around its single bonds, and MD simulations can map the energy landscape associated with these different shapes.

Once a ligand is docked to a protein, MD simulations can be used to assess the stability of the resulting complex over time. researchgate.net This is a crucial step to validate the docking results and understand the dynamic nature of the interaction. frontiersin.org A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial position over the course of the simulation. researchgate.net A stable complex is generally indicated by the RMSD value reaching a plateau after an initial period of fluctuation. researchgate.net MD simulations of protein-ligand complexes also reveal how the interactions, such as hydrogen bonds, evolve over time, providing a more realistic picture of the binding than static docking poses. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netresearchgate.net By identifying key molecular features (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. nih.govacs.org

QSAR studies on various classes of bisphosphonates have been conducted to understand their bone resorption and anticancer activities. researchgate.netnih.gov These studies typically involve calculating a range of molecular descriptors, such as:

Electronic Descriptors: Related to the distribution of electrons in the molecule.

Steric Descriptors: Related to the size and shape of the molecule.

Hydrophobic Descriptors: Related to the molecule's solubility in water versus lipids.

For a series of aryl-X and heterocyclic bisphosphonates, QSAR models have been developed that successfully predict their bone resorption activity. nih.govacs.org These models showed a high correlation coefficient (R²) and statistical significance, indicating their predictive power. nih.govacs.org A significant finding from these studies was the importance of using the crystal structure of the target enzyme, FPPS, to correctly align the molecules before building the QSAR model. acs.org Furthermore, the protonation state of the side chains was found to be critical for activity. nih.govacs.org These findings underscore that the biological activity of bisphosphonates, including this compound acid, is a complex function of their three-dimensional shape, electronic properties, and how they interact with their biological target at an atomic level.

Table 3: Key Parameters in QSAR Models for Bisphosphonates This table presents typical statistical values from QSAR studies, illustrating model quality.

Compound SetStatistical ParameterValueSignificanceReference
Aryl-X BisphosphonatesR² (Coefficient of Determination)0.900Indicates a strong correlation between predicted and experimental activity. acs.org
Heterocyclic BisphosphonatesR² (Coefficient of Determination)0.873Indicates a strong correlation between predicted and experimental activity. acs.org
Anticancer BisphosphonatesR² (GA-ANN model)0.951Shows high predictive ability of the non-linear model. researchgate.net

Derivation of Predictive Models for Biological Activity (In Vitro)

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to correlate the chemical structure of bisphosphonates with their biological activity. researchgate.netresearchgate.net These models are developed by analyzing a series of related compounds and their measured biological effects, such as the concentration required to inhibit 50% of a biological process (IC50). researchgate.net

For instance, QSAR studies on various bisphosphonates have successfully created predictive models for their anticancer activities. researchgate.netresearchgate.net These models often employ statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) to establish a mathematical relationship between molecular descriptors and biological activity. researchgate.net In one such study, a genetic algorithm combined with an artificial neural network (GA-ANN) produced a highly predictive model with a squared correlation coefficient (R²) of 0.951, indicating a strong correlation between the predicted and observed activities. researchgate.net

Similarly, QSAR models have been developed for bisphosphonate derivatives targeting enzymes like 3-phosphoglycerate (B1209933) kinase (PGK), where IC50 values were predicted with high accuracy. exlibrisgroup.com These predictive models are crucial for screening new, potentially more potent bisphosphonate compounds before their synthesis and in vitro testing, thereby streamlining the drug discovery process. researchgate.net

Table 1: Examples of QSAR Models for Bisphosphonate Activity

Model TypeStatistical MethodApplicationR² ValueReference
2D-QSARMLR, GA-ANNAnticancer Activity0.951 (GA-ANN) researchgate.net
3D-QSARMFABone Resorption Inhibition0.900 acs.org
PCA ModelPCAGGPPSase Inhibition0.86 scispace.com

MFA: Molecular Field Analysis; PCA: Principal Component Analysis; GGPPSase: Geranylgeranyl Pyrophosphate Synthase

Identification of Key Molecular Descriptors Influencing Efficacy

The efficacy of bisphosphonates is influenced by a variety of molecular properties, known as descriptors. Computational studies have been instrumental in identifying which of these descriptors are most critical for their biological function. mdpi.com Key properties often include steric, electronic, and hydrophobic characteristics of the molecule. illinois.edu

For example, in the context of bone resorption, the affinity of bisphosphonates for bone mineral is a crucial factor. nih.govresearchgate.net This binding is influenced by the P-C-P backbone common to all bisphosphonates, which chelates calcium ions on the surface of hydroxyapatite (B223615), the mineral component of bone. mdpi.com

Nitrogen-containing bisphosphonates generally exhibit higher potency, and this has been attributed to the presence and nature of the nitrogen-containing side chain (the R² group). nih.govnih.gov Computational models have shown that properties like the total polar surface area (ASA_P) and descriptors related to van der Waals forces are significant in predicting the biological effects of these drugs. mdpi.com The spatial arrangement of atoms and the ability to form hydrogen bonds also play a vital role in their interaction with target enzymes like farnesyl pyrophosphate synthase (FPPS). researchgate.netoatext.com

Pharmacophore Modeling for Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. acs.org For bisphosphonates, pharmacophore models have been crucial in understanding the structural requirements for their activity as bone resorption inhibitors. acs.orgillinois.edu

These models typically highlight the importance of specific features, such as:

Two negative ionizable features: Corresponding to the two phosphonate groups that are crucial for binding to bone mineral and interacting with the target enzyme. illinois.edunih.gov

A positive charge feature: Often associated with a nitrogen atom in the side chain of more potent bisphosphonates. illinois.edunih.gov

Hydrophobic and aromatic features: The presence and location of these features in the side chain can significantly influence the compound's activity. illinois.edunih.gov

By generating and validating these pharmacophore models, researchers can virtually screen large compound libraries to identify new molecules that fit the model and are therefore likely to be active. acs.org This approach has been successfully used to predict the activity of a wide range of aryl-X and heterocyclic bisphosphonates, guiding the design of novel and more effective therapeutic agents. acs.orgillinois.edu The initial alignment of the molecules for building these models is often guided by the X-ray crystallographic structure of the target enzyme with a bound ligand, such as farnesyl pyrophosphate synthase. acs.orgnih.gov

Predictive Metabolism and Excretion Studies using Biotransformer Analysis

In Silico Prediction of Metabolic Stability

In silico tools play a significant role in predicting the metabolic fate of drug candidates early in the discovery process. creative-biolabs.com For bisphosphonates, particularly the more potent nitrogen-containing ones, studies suggest they are not extensively metabolized. pharmgkb.org Computational tools like BioTransformer can predict the metabolic transformation products of small molecules. osti.govbiotransformer.ca

While specific Biotransformer analysis on this compound acid is not publicly detailed, the general understanding for nitrogen-containing bisphosphonates is that they are metabolically stable. pharmgkb.org For instance, zoledronate, a potent nitrogen-containing bisphosphonate, is not metabolized by the human body according to research and Biotransformer analysis. pathbank.org This metabolic stability is a key pharmacokinetic property, as it means the parent drug is the active agent. In silico predictions for related compounds show that they are unlikely to be metabolized by cytochrome P450 enzymes. preprints.org

Computational Modeling of Excretion Pathways

Computational models are also employed to understand and predict the excretion pathways of drugs. Bisphosphonates are primarily cleared from the body through renal excretion. atamanchemicals.com Pharmacokinetic (PK) models are developed to simulate the temporal evolution of the drug in different body compartments. frontiersin.org

For bisphosphonates like alendronate, short-term data from serum and urine are used to assess the amount of drug delivered to the skeleton and its subsequent elimination. researchgate.net Mathematical models have been developed to simulate the pharmacokinetics of bisphosphonates, which can be used to predict their excretion patterns over both short and long-term treatments. frontiersin.org Although specific computational models for the excretion of this compound acid are not widely published, the general models developed for other bisphosphonates indicate that they are excreted unchanged via the kidneys. pharmgkb.orgpathbank.org These models are crucial for understanding the drug's duration of action and for designing optimal dosing regimens. researchgate.net

Structure Activity Relationship Sar of Hydroxymethylene Diphosphonic Acid and Its Analogues

Impact of Structural Modifications on Molecular Interactions

The binding affinity of bisphosphonates to hydroxyapatite (B223615), the mineral component of bone, is a critical first step in their mechanism of action. nih.govmedicinabuenosaires.com This affinity is largely governed by the P-C-P backbone and the R1 side chain, which are collectively often referred to as the "bone hook". medicinabuenosaires.com

The presence of a hydroxyl group (-OH) at the R1 position significantly enhances the molecule's ability to bind to calcium ions and, consequently, to bone mineral. aap.orgoup.com This enhanced affinity is attributed to the ability of hydroxybisphosphonates to form a tridentate (three-point) bond with calcium ions on the hydroxyapatite crystal surface, whereas bisphosphonates without the R1-hydroxyl group engage in less effective bidentate binding. aap.orgmedicinabuenosaires.com For instance, the substitution of the R1-hydroxyl group with an amino group (-NH2) can also provide strong binding to bone mineral. researchgate.netoup.com In a comparative study, aminosubstituted versions of etidronate, pamidronate, and olpadronate were found to bind to bone mineral with similar affinity as their hydroxy counterparts. oup.com

BisphosphonateR1 GroupR2 GroupRelative Binding Affinity
Zoledronate-OHHeterocyclic (Nitrogen-containing)High
Alendronate-OHAlkylamine (Nitrogen-containing)High
Ibandronate-OHAlkylamine (Nitrogen-containing)Moderate-High
Risedronate-OHHeterocyclic (Nitrogen-containing)Moderate
Etidronate-OH-CH3 (non-Nitrogen)Moderate
Clodronate-Cl-Cl (non-Nitrogen)Low-Moderate

This interactive table summarizes the relative binding affinities of various bisphosphonates based on their R1 and R2 functional groups. Data compiled from multiple sources indicates that an R1-hydroxyl group and a nitrogen-containing R2 side chain generally confer higher affinity. oup.comresearchgate.netnih.govajmc.com

The three-dimensional arrangement of atoms within the bisphosphonate molecule plays a crucial role in its biological efficacy. oup.com Studies have shown that stereoisomers—molecules with the same chemical formula but different spatial arrangements—can exhibit significant differences in activity, sometimes by as much as tenfold. oup.com This suggests that the interaction between the bisphosphonate and its biological target is stereospecific, akin to a lock-and-key mechanism, implying the involvement of specific binding sites or "receptors". oup.com

For example, research into phosphonate (B1237965) analogues of glutamic acid demonstrated that the biological activity is often dependent on the absolute configuration at the alpha-carbon. mdpi.com The synthesis and evaluation of the four distinct enantiomers of (1-amino-3-hydroxypropane-1,3-diyl)diphosphonic acid revealed that each had unique properties, underscoring the importance of stereochemistry in the design of biologically active phosphonates. mdpi.com Similarly, studies on new aromatic bisphosphonates showed that the position of a substituent on a phenyl ring in the R2 side chain significantly affected anti-proliferative activity. nih.gov

Comparative Analysis with Other Bisphosphonates

All bisphosphonates, including Oxidronic acid, are synthetic analogues of pyrophosphate and share the characteristic P-C-P backbone, which renders them resistant to metabolic hydrolysis. frontiersin.orgresearchgate.netiorg.co.in The key structural differences lie in the R1 and R2 side chains attached to the central carbon atom. orthobullets.com

R1 Side Chain (The "Hook"): This side chain primarily influences the drug's affinity for bone mineral. orthobullets.comiorg.co.in In most clinically utilized bisphosphonates, such as alendronate, risedronate, and zoledronate, the R1 group is a hydroxyl (-OH) group, which optimizes binding to hydroxyapatite. medicinabuenosaires.commdpi.com this compound acid also features this R1-hydroxyl group. drugbank.com In contrast, compounds like clodronate have chlorine atoms at both R1 and R2 positions. medicinabuenosaires.com

R2 Side Chain (The "Bioactive Moiety"): This side chain is the main determinant of the drug's antiresorptive potency and its mechanism of action. medicinabuenosaires.commdpi.com Based on the R2 structure, bisphosphonates are broadly classified into two groups:

Non-Nitrogen-Containing Bisphosphonates: This first generation includes simpler compounds like etidronate, clodronate, and this compound acid. frontiersin.orgresearchgate.netnih.gov Their R2 side chains are typically simple alkyl or halide groups. orthobullets.com

Nitrogen-Containing Bisphosphonates (N-BPs): These second- and third-generation drugs feature an R2 side chain that contains a nitrogen atom, either in an alkyl chain (e.g., alendronate, pamidronate) or within a heterocyclic ring (e.g., risedronate, zoledronate). frontiersin.orgorthobullets.comnih.gov The presence of nitrogen dramatically increases antiresorptive potency, in some cases by up to 10,000-fold compared to non-N-BPs. nih.govnih.gov

The structural divergence in the R2 side chain directly correlates with two distinct molecular mechanisms of action. researchgate.netnih.gov

Mechanism of Non-Nitrogen-Containing Bisphosphonates: Simpler bisphosphonates like this compound acid, etidronate, and clodronate closely resemble pyrophosphate. frontiersin.orgnih.gov After being internalized by osteoclasts, they are metabolized into non-hydrolyzable analogues of adenosine (B11128) triphosphate (ATP). nih.goviorg.co.innih.gov These cytotoxic ATP analogues accumulate within the osteoclast, interfering with ATP-dependent cellular processes and inducing apoptosis (programmed cell death), which ultimately decreases bone resorption. iorg.co.innih.gov

Mechanism of Nitrogen-Containing Bisphosphonates (N-BPs): The more potent N-BPs are not metabolized into ATP analogues. nih.gov Instead, they act as powerful inhibitors of farnesyl diphosphate (B83284) synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. nih.govresearchgate.net The inhibition of FPPS prevents the synthesis of isoprenoid lipids that are essential for the post-translational modification (prenylation) of small GTP-binding proteins. nih.govresearchgate.net These proteins are critical for maintaining the osteoclast's cytoskeleton, function, and survival. nih.govnih.gov By disrupting these processes, N-BPs impair osteoclast function and induce apoptosis. nih.gov The potency of N-BPs as FPPS inhibitors correlates strongly with their antiresorptive efficacy. ajmc.comresearchgate.net

Rational Design Principles for Enhanced Selectivity and Potency

The detailed understanding of the structure-activity relationships of bisphosphonates has enabled the rational design of new analogues with improved therapeutic profiles. oup.comresearchgate.net The goal is to enhance potency and selectivity for bone tissue while optimizing the pharmacokinetic properties. researchgate.netopenpharmaceuticalsciencesjournal.com

Key design principles include:

Optimizing the "Bone Hook": Maintaining a hydroxyl group at the R1 position is a consistent strategy to ensure high affinity for bone mineral, which is crucial for targeting the drug to the skeleton. aap.orgmedicinabuenosaires.com This ensures the drug accumulates at sites of active bone remodeling. researchgate.net

Modifying the "Bioactive Moiety": The R2 side chain is the primary focus for enhancing potency. The introduction of a nitrogen atom was a major breakthrough, leading to the development of highly potent N-BPs. nih.gov Further refinements, such as incorporating the nitrogen into a heterocyclic ring structure (as in risedronate and zoledronate), have yielded even greater potency. orthobullets.comoup.com The spatial arrangement and electronic properties of the R2 side chain are fine-tuned to maximize the inhibition of the target enzyme, FPPS. researchgate.net

Enhancing Cellular Uptake and Targeting: While high affinity for hydroxyapatite is beneficial, researchers are also exploring ways to improve drug delivery. One innovative approach involves creating bisphosphonate lipid-like materials. researchgate.netacs.org These materials can be formulated into lipid nanoparticles (LNPs) to efficiently deliver therapeutics, such as mRNA, to the bone microenvironment, overcoming biological barriers and improving localization. acs.org

Balancing Lipophilicity and Hydrophilicity: The physicochemical properties of bisphosphonates, such as their lipophilicity (fat-solubility), influence their distribution. Studies have shown that more hydrophilic bisphosphonates are well-suited for selective delivery to the skeleton. researchgate.net The design of new α-aminobisphosphonates has shown that lipophilicity is a significant factor in their biological activity, alongside steric and electronic factors. tandfonline.com This balance is critical for designing drugs that can reach and act on their intended target effectively.

Correlation between Molecular Structure and In Vitro Biological Efficacy

The biological efficacy of (Hydroxymethylene)diphosphonic acid (HMDP), also known as this compound Acid, and its analogues is intrinsically linked to their molecular architecture. drugbank.com The structure-activity relationship (SAR) of these bisphosphonate compounds reveals that specific structural features govern their potency and mechanism of action at a cellular level. oncodesign-services.com The core structure of bisphosphonates consists of a central carbon atom bonded to two phosphonate (PO(OH)₂) groups, creating a P-C-P backbone. iiarjournals.orgresearchgate.net This backbone is a stable analogue of the P-O-P structure in pyrophosphate and is fundamental to the class's high affinity for calcium phosphate (B84403) minerals found in bone. iiarjournals.orgnih.gov

Key structural determinants of in vitro biological efficacy are the two side chains, designated R1 and R2, attached to the central carbon atom. researchgate.netnih.gov

The R1 Side Chain : For hydroxymethylene-1,1-bisphosphonic acids (HMBPs) like this compound acid, the R1 side chain is a hydroxyl (-OH) group. iiarjournals.org The presence of this hydroxyl group significantly enhances the compound's ability to bind to bone mineral, a critical property for its biological function. iiarjournals.org

The R2 Side Chain : The R2 side chain is the most significant determinant of a bisphosphonate's antiresorptive potency and its specific molecular mechanism of action. iiarjournals.orgnih.gov Modifications to the R2 group have led to a wide spectrum of biological activities. researchgate.net Based on the nature of the R2 side chain, bisphosphonates are broadly categorized into two classes with distinct in vitro effects. aacrjournals.org

Derivatives and Analogs of Hydroxymethylene Diphosphonic Acid

Synthetic Strategies for Novel Oxidronic Acid Derivatives

The synthesis of novel derivatives of this compound acid primarily involves strategic modifications at two key positions: the central hydroxyl group and the peripheral phosphonate (B1237965) groups. These modifications aim to alter the molecule's polarity, reactivity, and biological interactions.

The hydroxyl group of this compound acid is a prime target for derivatization to enhance its properties. A common strategy involves esterification, where the hydroxyl group is converted into an ester. msu.edulibretexts.org For instance, fatty acid esters of etidronic acid (a closely related bisphosphonate) have been synthesized by reacting the parent compound with acyl chlorides. researchgate.net This modification is intended to increase the lipophilicity of the molecule, which can influence its interaction with biological membranes.

Another approach is the conversion of the hydroxyl group into a better leaving group to facilitate subsequent nucleophilic substitution reactions. libretexts.org This can be achieved by reacting the alcohol with reagents like tosyl chloride to form a tosylate, or by protonation in a strong acid to form a more labile hydronium ion. msu.edulibretexts.orgnih.gov However, the choice of reagents and conditions must be carefully considered to avoid unwanted side reactions, especially with other functional groups present in the molecule. msu.edunih.gov

A general scheme for the synthesis of hydroxymethylenebisphosphonic acid derivatives often starts from substituted acetic acids and phosphorus-containing reagents like phosphorus trichloride (B1173362) and phosphorous acid. researchgate.net The reaction conditions, including the choice of solvent, are critical for optimizing the yield and purity of the final product. researchgate.net

Table 1: Examples of Hydroxyl Group Modifications on Bisphosphonates

Original Moiety Modifying Reagent Resulting Functional Group Reference
-OH Acyl Chloride (RCOCl) Ester (-OCOR) researchgate.net
-OH Tosyl Chloride Tosylate (-OTs) nih.gov
-OH Strong Acid (e.g., HBr) Halide (-Br) msu.edulibretexts.org

This table is interactive and provides examples of synthetic modifications to the hydroxyl group.

The phosphonate groups are crucial for the characteristic properties of bisphosphonates. Their derivatization can significantly impact the molecule's polarity and its ability to chelate metal ions. One common modification is the esterification of the phosphonic acid groups to form phosphonate esters. waters.com This is often done to create prodrugs, masking the negative charges of the phosphonates to improve cell permeability. nih.govnih.gov Reagents like pivaloyloxymethyl (Pivoxil) chloride can be used to introduce these masking groups, which are later cleaved by intracellular esterases to release the active bisphosphonate. nih.gov

The hydrolysis of phosphonate esters back to phosphonic acids is a key step in many synthetic routes and can be achieved under acidic conditions, for example, using concentrated hydrochloric acid. beilstein-journals.orgmdpi.com Alternatively, methods involving silylating agents like bromotrimethylsilane (B50905) followed by methanolysis offer a milder approach for dealkylation. beilstein-journals.org

Derivatization is not limited to creating prodrugs. The phosphonate groups can also be functionalized to create materials with specific properties. For example, phosphonate-functionalized polyoxomolybdates have been synthesized, demonstrating the versatility of these moieties in materials science. mdpi.comcolab.wsrsc.org

Table 2: Common Derivatization Strategies for Phosphonate Groups

Reagent/Method Purpose Resulting Moiety Reference
Pivaloyloxymethyl (Pivoxil) Chloride Prodrug formation Pivaloyloxymethyl ester nih.gov
Concentrated HCl Deprotection Phosphonic acid beilstein-journals.orgmdpi.com
Bromotrimethylsilane (TMSBr) Deprotection Phosphonic acid beilstein-journals.org

This interactive table outlines various methods for modifying the phosphonate moieties and their intended outcomes.

Evaluation of Synthesized Derivatives in Molecular Interaction Assays (In Vitro)

The biological activity of newly synthesized this compound acid derivatives is typically assessed through a variety of in vitro assays. These assays are designed to measure the interaction of the compounds with their molecular targets and to evaluate their effects on cellular processes.

A key target for many bisphosphonates is farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate (B85504) pathway. unl.ptacs.org Inhibition of FPPS is a primary mechanism of action for nitrogen-containing bisphosphonates. unl.pt The potency of new derivatives against this enzyme can be determined using enzyme inhibition assays, which measure the concentration of the compound required to reduce the enzyme's activity by half (IC50). acs.org

Cell-based assays are also crucial for evaluating the efficacy of these derivatives. For example, the anti-proliferative activity of novel aromatic hydroxymethylene bisphosphonic acids has been evaluated against human tumor cell lines like A431. nih.gov Such studies help to establish structure-activity relationships, guiding the design of more potent compounds. nih.gov

Various techniques are employed to study molecular interactions in vitro. Thermal shift assays (TSA) can be used to assess the binding of a ligand to its target protein by measuring changes in the protein's thermal stability. frontiersin.orgmdpi.com Isothermal titration calorimetry (ITC) provides detailed thermodynamic information about the binding interaction, including the dissociation constant (Kd). frontiersin.org Fluorescence anisotropy is another powerful technique used to quantitatively analyze the binding affinity and selectivity of ligands to their receptors. nih.gov

Table 3: In Vitro Assays for Evaluating this compound Acid Derivatives

Assay Type Purpose Key Metric Reference
Enzyme Inhibition Assay (e.g., FPPS) Determine potency against a specific enzyme IC₅₀ acs.org
Cell Proliferation Assay Assess anti-cancer activity IC₅₀ nih.gov
Thermal Shift Assay (TSA) Confirm ligand-protein binding ΔTm frontiersin.orgmdpi.com
Isothermal Titration Calorimetry (ITC) Characterize binding thermodynamics Kd frontiersin.org

This interactive table summarizes common in vitro assays used to characterize the biological activity of synthesized derivatives.

Exploration of Prodrug Strategies and Controlled Release Mechanisms (e.g., nitrate (B79036) prodrugs as NO-donors)

A significant challenge with bisphosphonates is their poor oral bioavailability and limited cell permeability due to their high polarity. nih.govjyu.fi Prodrug strategies are a key approach to overcome these limitations. nih.govmdpi.com The core principle is to mask the polar phosphonate groups with lipophilic moieties that can be cleaved in vivo to release the active drug. nih.govnih.gov

The pivaloyloxymethyl (Pivoxil) group is a well-established promoiety for creating bisphosphonate prodrugs. nih.gov These ester-based prodrugs are designed to be more lipophilic, facilitating their absorption and entry into cells, where they are then hydrolyzed by intracellular esterases to the active bisphosphonate. nih.gov

Another innovative prodrug approach involves the incorporation of a nitric oxide (NO) donating group. These nitrate prodrugs are designed to release NO, a signaling molecule with various physiological roles, upon metabolic activation. This strategy could potentially combine the bone-targeting properties of the bisphosphonate with the therapeutic effects of NO.

The development of prodrugs also extends to strategies triggered by specific physiological conditions, such as the increased levels of reactive oxygen species (ROS) found in pathological tissues. nih.govrsc.org Arylboronic esters, for example, can be used as promoieties that are cleaved in the presence of hydrogen peroxide, releasing the active drug in a targeted manner. nih.gov

Development of Novel Functionalized Diphosphonates for Material Science Applications

The strong chelating ability of diphosphonates makes them valuable building blocks for the creation of novel materials. By functionalizing diphosphonates with other chemical groups, materials with tailored properties for various applications can be developed.

One area of active research is the synthesis of hybrid organic-inorganic materials. For example, diphosphonate-functionalized polyoxometalates (POMs) have been synthesized, combining the properties of the inorganic POM core with the functionality of the organic diphosphonate ligand. mdpi.comrsc.org These materials have potential applications in catalysis and medicine. rsc.org

Bridged titania-bisphosphonate materials represent another class of novel materials with tunable porosity and functionality. acs.org These materials are synthesized using functional bisphosphonate bridges or by modifying a simple bridged bisphosphonate with functional monophosphonates. acs.org Their high surface area and stability make them promising for applications in catalysis and separation. acs.org The functional groups can be tailored for specific applications, such as the incorporation of bipyridyl groups for metal ion adsorption. acs.org

The synthesis of ester-functionalized vanadyl phosphonates has also been reported, where the interlayer distance of the resulting material can be controlled by the length of the alkyl chain in the ester group. doi.org This demonstrates the potential for creating layered materials with precisely engineered structures for applications such as intercalation and catalysis. doi.org

Theoretical and Potential Applications of Hydroxymethylene Diphosphonic Acid Non Clinical Focus

Role as a Research Probe in Fundamental Bone Metabolism Studies (In Vitro/Ex Vivo)

Due to its strong affinity for calcium phosphate (B84403) minerals, oxidronic acid, particularly when labeled with a radionuclide like Technetium-99m (99mTc), serves as a valuable research probe for studying bone metabolism in laboratory settings.

In in vitro and ex vivo models, 99mTc-labeled this compound acid binds to areas of active bone turnover. ymdb.cafrontiersin.org This binding is not limited to the mineral component of bone, hydroxyapatite (B223615). Studies have shown that it also sequesters to collagen, suggesting that the organic matrix of bone also plays a role in its uptake. researchgate.net This dual affinity allows researchers to investigate the processes of bone formation and resorption under various experimental conditions. For example, it can be used to monitor the effects of potential therapeutic agents on bone cell activity or to study the mechanisms of bone mineralization and demineralization in excised tissue samples. researchgate.nethmdb.ca The binding of this compound acid to bone and cartilage can be influenced by factors such as pH and the presence of certain ions, providing a tool to explore the physicochemical environment of bone tissue. researchgate.net

Potential in Materials Science and Surface Modification

The ability of this compound acid and other phosphonates to adsorb onto metal surfaces and inhibit crystallization makes them valuable in materials science, particularly for bio-interface engineering and corrosion inhibition.

Bio-interface Engineering: this compound acid can be used to modify the surface of metallic biomaterials to improve their integration with biological tissues. For instance, coatings composed of this compound acid complexes can be applied to biodegradable magnesium alloys. These coatings can control the degradation rate of the magnesium in a physiological environment, which is crucial for its application in temporary implants like stents or orthopedic fixtures. The phosphonate (B1237965) groups in this compound acid can chelate metal ions, forming a stable layer on the material's surface that modulates its interaction with the surrounding biological milieu.

Corrosion Inhibition: this compound acid is an effective corrosion inhibitor for various metals, including steel, copper, and zinc. It functions by forming a protective film on the metal surface, which prevents the electrochemical reactions that lead to corrosion. This property is particularly useful in industrial water systems, such as cooling towers and boilers, where it helps to prevent scale formation and corrosion, thereby improving heat transfer efficiency and extending the lifespan of the equipment. Its stability over a wide range of temperatures and pH values makes it a versatile corrosion inhibitor.

Investigation as an Antimicrobial Agent through Enzyme Inhibition (e.g., against Mycobacterium tuberculosis)

Recent computational research has highlighted the potential of this compound acid as an antimicrobial agent, specifically targeting enzymes crucial for the survival of pathogens like Mycobacterium tuberculosis, the bacterium that causes tuberculosis.

A 2024 study utilized molecular docking and simulations to investigate the interaction of several FDA-approved compounds, including this compound acid, with the enzyme GidB (glucose-inhibited division protein B) from Mycobacterium tuberculosis. figshare.com GidB is a methyltransferase that plays a key role in the methylation of ribosomal RNA, a process essential for bacterial protein synthesis and survival. The study identified this compound acid as one of the top compounds with a high binding affinity for the GidB enzyme. figshare.com Although further in vitro and in vivo studies are required to validate these computational findings, this research opens a new avenue for exploring this compound acid and other bisphosphonates as potential inhibitors of key mycobacterial enzymes. figshare.com The inhibition of such enzymes could disrupt essential cellular processes, leading to an antimicrobial effect. This line of inquiry is particularly relevant given the rise of drug-resistant strains of M. tuberculosis. figshare.com

Theoretical Applications in Chelation Chemistry and Environmental Remediation

The phosphonate groups in this compound acid are strong chelating agents, meaning they can bind tightly to multivalent metal ions. This property underpins its potential use in chelation chemistry and environmental remediation, particularly for the sequestration of heavy metals.

Heavy Metal Sequestration: In industrial wastewater and contaminated soils, heavy metals such as cadmium, copper, nickel, and zinc pose a significant environmental and health risk. This compound acid can form stable, water-soluble complexes with these metal ions. This complexation can be harnessed to remove heavy metals from contaminated water or to enhance their extraction from polluted soils, a process known as phytoextraction. For example, studies have investigated the use of hydroxyethylidene diphosphonic acid (HEDP), a structurally similar phosphonate, to improve the removal of cadmium from soil in combination with other remediation techniques. The ability of phosphonates to form stable complexes with heavy metals across a range of pH levels makes them promising candidates for various environmental cleanup applications.

Advanced Research Methodologies and Future Directions for Hydroxymethylene Diphosphonic Acid Studies

Integration of Multi-Omics Approaches in Molecular Research (e.g., proteomics, metabolomics in in vitro systems)

The study of (Hydroxymethylene)diphosphonic acid and related bisphosphonates is increasingly benefiting from the integration of multi-omics technologies. These approaches provide a holistic view of the molecular perturbations induced by the compound within a biological system. By simultaneously analyzing different layers of biological information—such as proteins (proteomics) and metabolites (metabolomics)—in in vitro systems, researchers can uncover complex mechanisms of action and identify novel biomarkers. biorxiv.orgnih.gov

Proteomics enables the large-scale identification and quantification of proteins in a cell or tissue culture. crownbio.comrimuhc.ca In the context of diphosphonate research, proteomics can reveal how these compounds alter protein expression, post-translational modifications, and protein-protein interactions. elifesciences.org For example, studies on other bisphosphonates have used proteomics to identify changes in proteins involved in cytoskeletal organization and cellular signaling pathways following treatment. nih.gov Quantitative proteomics can systematically assess differences in protein profiles between treated and untreated cells, offering insights into the compound's specific cellular targets and downstream effects. crownbio.com

Metabolomics focuses on the comprehensive analysis of small molecule metabolites within a biological sample. oup.com This technique can map the biochemical sequelae of diphosphonate administration, revealing shifts in metabolic pathways. oup.comnih.gov For instance, untargeted metabolomics has been used to characterize the metabolic changes that occur in response to treatment with bisphosphonates like zoledronic acid, identifying critical metabolites and affected pathways such as glutamate (B1630785) and tryptophan metabolism. nih.gov This provides a functional readout of the cellular state and can highlight metabolic vulnerabilities or adaptations induced by the compound.

The integration of these omics datasets provides a more comprehensive understanding than any single approach alone. biorxiv.orgnih.gov For example, combining proteomics and metabolomics can link changes in metabolic enzyme expression (identified by proteomics) with corresponding alterations in metabolite levels (measured by metabolomics), thereby validating pathway activity and providing deeper mechanistic insights. nih.gov

Table 1: Application of Multi-Omics in Diphosphonate Research

Omics Technique Analytical Focus Key Insights Provided Example Application
Proteomics Comprehensive analysis of proteins and their modifications. Identification of protein targets, altered signaling pathways, and changes in protein expression/activity. crownbio.comelifesciences.org Quantifying changes in osteoclast proteins involved in cytoskeletal arrangement after exposure to a bisphosphonate.
Metabolomics Global profiling of small molecule metabolites. Mapping of perturbed metabolic pathways and identification of functional biomarkers of drug effect. oup.comnih.gov Detecting shifts in amino acid and lipid metabolism in cells treated with (Hydroxymethylene)diphosphonic acid. nih.gov

| Multi-Omics Integration | Combined analysis of datasets from different omics layers. | Elucidation of complex interactions between genes, proteins, and metabolites for a systems-level understanding of drug action. nih.gov | Correlating the downregulation of a metabolic enzyme (proteomics) with the accumulation of its substrate (metabolomics). |

Application of Artificial Intelligence and Machine Learning in Oxidronic Acid Derivative Design and Activity Prediction

ML algorithms such as Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANNs) are commonly employed. researchgate.net These models are trained on datasets containing chemical structures of diphosphonate analogues and their corresponding experimental activities. Once trained, the models can predict the activity of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing. This approach significantly accelerates the discovery process and reduces the reliance on costly and time-consuming experimental screening. nih.gov

For example, studies have successfully used ML models to predict the biological effects of bisphosphonates. researchgate.netnih.gov These models can achieve high predictive accuracy, often outperforming conventional statistical methods. nih.govscdi-montpellier.fr In one study, a Random Forest model demonstrated superior performance in predicting a specific biological outcome compared to other algorithms, showcasing the potential of these techniques. researchgate.netnih.gov The models can use various molecular descriptors as input, including physicochemical properties and structural fingerprints, to learn the features that govern biological activity. soton.ac.uk

Beyond activity prediction, generative AI models can design novel molecular structures from scratch that are optimized for desired properties, such as high potency and specific target interactions. mdpi.com

Table 2: Performance of Machine Learning Models in Bisphosphonate-Related Prediction

Machine Learning Model Area Under the Curve (AUC) Predictive Application
Random Forest 0.973 Prediction of bisphosphonate-related biological events. researchgate.netnih.gov
Artificial Neural Network 0.915 Prediction of bisphosphonate-related biological events. researchgate.netnih.gov
Support Vector Machine 0.882 Prediction of bisphosphonate-related biological events. researchgate.netnih.gov
Logistic Regression 0.844 Prediction of bisphosphonate-related biological events. researchgate.netnih.gov

Development of High-Throughput Screening Methodologies for Novel Analogues

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of chemical compounds for a specific biological activity. nih.gov The development of robust HTS methodologies is crucial for discovering novel analogues of (Hydroxymethylene)diphosphonic acid with improved or distinct properties.

An HTS campaign begins with the development of a suitable biological assay that is sensitive, reliable, and scalable for automation. nih.gov For diphosphonates, these could be target-based assays that measure the inhibition of a specific enzyme, or cell-based phenotypic assays that measure a desired cellular response, such as the inhibition of osteoclast activity or proliferation. nih.govnih.gov

Once an assay is established, large, chemically diverse libraries of small molecules are screened. The data generated identifies "hits"—compounds that demonstrate activity in the assay. These hits then undergo a series of secondary, more complex assays to confirm their activity and eliminate false positives. This process allows for the efficient identification of promising chemical leads that can be further optimized through medicinal chemistry into potent and selective drug candidates. nih.gov The implementation of HTS has been linked to the discovery of numerous approved drugs. nih.gov Novel analytical techniques, such as those coupling ambient ionization sources with mass spectrometry, are also being developed to facilitate the rapid characterization and screening of analogues in a high-throughput manner. nih.govmdpi.com

Table 3: High-Throughput Screening Workflow for Diphosphonate Analogues

Stage Description Objective
1. Assay Development Design and validation of a robust, automatable biological assay (e.g., enzyme inhibition, cell-based). To create a reliable method for measuring the desired biological activity of test compounds.
2. Primary Screen Automated testing of a large library of diverse chemical compounds using the developed assay. To identify initial "hits" from a large pool of molecules. nih.gov
3. Hit Confirmation Re-testing of initial hits to confirm their activity and rule out experimental artifacts. To verify the activity of the primary screen hits.
4. Secondary Assays Evaluation of confirmed hits in more complex, physiologically relevant assays (e.g., using different cell types). To characterize the biological activity of hits in more detail and prioritize them for further development.

| 5. Lead Optimization | Chemical modification of the most promising hits to improve potency, selectivity, and other properties. | To develop a preclinical candidate with optimal characteristics. |

Refinement of Advanced In Vitro and Ex Vivo Biological Models for Mechanistic Insights

To gain deeper mechanistic insights into the action of (Hydroxymethylene)diphosphonic acid, researchers are moving beyond traditional two-dimensional (2D) cell cultures to more sophisticated in vitro and ex vivo models. mdpi.comeuropa.eu These advanced models better recapitulate the complex microenvironment of human tissues, providing more physiologically relevant data. europa.eunih.gov

Advanced in vitro models include:

3D Cell Cultures: Cells grown in a three-dimensional matrix, such as spheroids or organoids, which mimic the cell-cell and cell-matrix interactions found in vivo. europa.eulek.com Organoids, in particular, are self-organizing structures that can contain multiple organ-specific cell types and replicate aspects of organ function. lek.comcrownbio.com

Organ-on-a-Chip (OOC) / Microphysiological Systems (MPS): These systems use microfluidic platforms to culture living cells in a way that simulates the activities and mechanics of entire organs or organ systems. mdpi.comlek.com They can incorporate physiological fluid flow and mechanical cues, offering a dynamic environment for studying drug effects. lek.com

3D Hydrogel Systems: These have been used to study the effects of bisphosphonates on processes like microcalcification, providing insights that cannot be isolated in more complex in vivo systems. pnas.org

These models allow for detailed investigation into the cellular and molecular mechanisms of diphosphonates, such as their effects on cell differentiation, apoptosis, and interactions within a multi-cellular context. nih.gov The development of these human-relevant models is supported by regulatory bodies as a means to improve preclinical data and reduce reliance on animal testing. mdpi.com

Table 4: Comparison of Advanced Biological Models for Diphosphonate Studies

Model Type Key Features Advantages for Mechanistic Studies
2D Cell Culture Cells grown as a monolayer on a flat surface. High-throughput capability, cost-effective, well-established. lek.com
3D Spheroids/Organoids Self-assembled 3D cell aggregates; organoids are organ-specific. lek.comcrownbio.com Better mimicry of tissue architecture, cell-cell interactions, and physiological gradients. europa.eu
Organ-on-a-Chip (OOC) Microfluidic devices with living cells simulating organ-level functions, including fluid flow. mdpi.com Allows for dynamic studies, integration of multiple "organs," and investigation of mechanical forces. lek.com

| Ex Vivo Tissue Culture | Short-term culture of tissue explants outside the organism. | Preserves the native tissue architecture and cellular diversity for highly relevant mechanistic analysis. |

Emerging Areas in Diphosphonate Chemical Biology and Bioinorganic Chemistry

The scientific exploration of diphosphonates, including (Hydroxymethylene)diphosphonic acid, is expanding into new frontiers of chemical biology and bioinorganic chemistry. These emerging areas leverage the unique chemical properties of the P-C-P backbone for novel applications beyond traditional therapeutic uses. acs.orgrsc.org

A significant area of development is the use of diphosphonates as building blocks in polyoxometalate (POM) chemistry . rsc.orgrsc.org Diphosphonates can act as organic ligands to link and stabilize large, inorganic metal-oxide clusters (POMs). The functional groups on the diphosphonate can be modified to tune the structure and properties of the resulting hybrid organic-inorganic assemblies. rsc.org This research holds potential for creating new materials and therapeutic agents. rsc.org

In supramolecular chemistry , the strong binding affinity of phosphorylated compounds is being exploited to create complex, self-assembling systems. Phosphonate (B1237965) cavitands, which are synthetic receptors, have been developed for molecular recognition and sensing applications, demonstrating the potential of diphosphonate-containing structures as molecular probes. ens-lyon.fr

Furthermore, the fundamental chemical biology of diphosphonates continues to be an active area of research. This includes the development of new analogues to probe biological pathways and the synthesis of conjugates to improve targeting. aacrjournals.org For example, lipophilic bisphosphonates have been designed to enhance cell permeability and explore new therapeutic activities. researchgate.net These investigations into the core chemistry and broader applications of diphosphonates are paving the way for the next generation of scientific advancements in the field.

Table 5: Emerging Research Directions for Diphosphonates

Research Area Focus Potential Applications
Bioinorganic Chemistry Using diphosphonates as ligands to construct Polyoxometalate (POM) clusters. rsc.orgrsc.org Development of novel catalysts, materials, and therapeutic agents.
Supramolecular Chemistry Designing phosphorylated synthetic receptors (cavitands) for molecular recognition. ens-lyon.fr Creation of advanced chemical sensors and molecular probes.
Chemical Biology Synthesis of novel analogues and conjugates to probe biological systems and enhance activity. aacrjournals.org Elucidation of molecular mechanisms, development of targeted therapies. researchgate.net

| Molecular Modelling | Computational simulation of interactions between diphosphonates and biological targets (e.g., proteins, mineral surfaces). nih.govfrontiersin.org | Guiding the design of new molecules with enhanced binding affinity and specificity. |

Q & A

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity data across independent labs?

  • Methodological Guidance : Standardize protocols via SOPs (e.g., ATCC cell line authentication). Share raw data and code (GitHub/Synapse) for independent reanalysis. Use mixed-effects models to account for batch effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.